

Using GSK6853 for Gene Expression Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: GSK6853

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Abstract

GSK6853 is a potent and highly selective chemical probe for the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1), a key scaffolding protein in the assembly of MYST family histone acetyltransferase (HAT) complexes.[1][2] By inhibiting the BRPF1 bromodomain, **GSK6853** disrupts the interaction between BRPF1 and acetylated histones, leading to downstream effects on gene transcription.[1][3] This document provides detailed application notes and experimental protocols for utilizing **GSK6853** in gene expression analysis, enabling researchers to investigate the functional role of the BRPF1 bromodomain in various biological processes and its potential as a therapeutic target.

Introduction

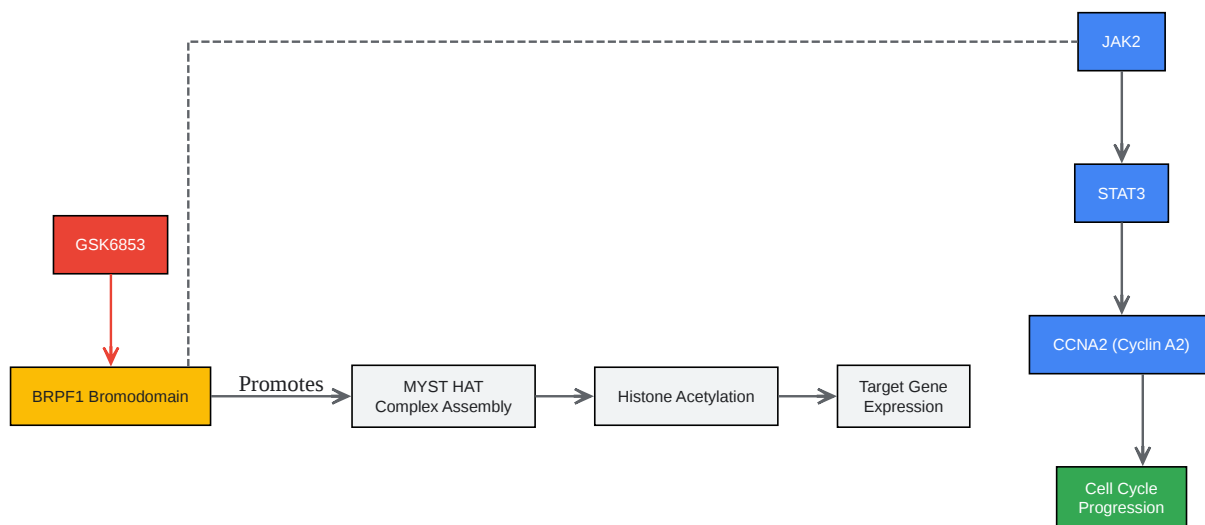
Epigenetic regulation is a critical layer of control for gene expression, and bromodomains are key "reader" domains that recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. The BRPF (Bromodomain and PHD Finger-containing) family of proteins, including BRPF1, BRPF2, and BRPF3, are essential scaffolding components of the MOZ/MORF (MYST) family of histone acetyltransferase (HAT) complexes.[3] These complexes play crucial roles in transcriptional activation, DNA repair, and replication.[3]

GSK6853 has emerged as a valuable tool for dissecting the specific functions of the BRPF1 bromodomain due to its high potency and selectivity.[1][4] Understanding the impact of **GSK6853** on the global transcriptome can provide insights into BRPF1-dependent cellular processes and identify potential therapeutic intervention points.

Mechanism of Action

GSK6853 selectively binds to the acetyl-lysine binding pocket of the BRPF1 bromodomain. This competitive inhibition prevents the recruitment of the BRPF1-containing MYST complex to chromatin, thereby altering histone acetylation patterns and modulating the expression of target genes. Recent studies have shown that inhibition of BRPF1 by **GSK6853** can lead to cell cycle arrest and apoptosis in cancer cells by downregulating genes involved in critical cellular processes like DNA replication and homologous recombination.[5][6][7] A key signaling pathway identified to be modulated by **GSK6853** is the JAK2/STAT3/CCNA2 axis.[5][6][7]

Signaling Pathway Modulated by GSK6853



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Caption: **GSK6853** inhibits the BRPF1 bromodomain, affecting gene expression and the JAK2/STAT3/CCNA2 pathway.

Data Presentation

Table 1: In Vitro Potency and Selectivity of GSK6853

Target	Assay Type	pIC50	IC50 (nM)	pKd	Kd (nM)	Selectivity	Reference
BRPF1	TR-FRET	8.1	8	9.5	0.3	>1600-fold vs other bromodomains	[1][3]
BRPF2	TR-FRET	5.1	-	-	-	[1]	
BRPF3	TR-FRET	4.8	-	-	-	[1]	
BRD4 BD1	TR-FRET	4.7	-	-	-	[1]	
BRD4 BD2	TR-FRET	<4.3	-	-	-	[1]	

Table 2: Cellular Activity of GSK6853

Assay Type	Cell Line	Parameter	Value	Reference
NanoBRET Cellular Target Engagement	HEK293	pIC50	7.7	[1]
NanoBRET Cellular Target Engagement	HEK293	IC50	20 nM	[3]
Chemoproteomic Competition Binding	HUT-78	pIC50 (endogenous BRPF1)	8.6	[1][3]

Experimental Protocols

General Recommendations for Cellular Assays

To minimize the potential for off-target effects, it is recommended to use **GSK6853** at a concentration no higher than 1 μ M in cell-based assays.[1][8][9] A negative control compound, GSK9311, is available and should be used in parallel to distinguish specific BRPF1-dependent effects.[3]

Protocol 1: Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies investigating the antiproliferative effects of **GSK6853** on non-small cell lung cancer (NSCLC) cells.[5][6][7]

Materials:

- Cell line of interest (e.g., A549, H1975)
- Complete cell culture medium
- **GSK6853** (dissolved in DMSO)
- 96-well plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

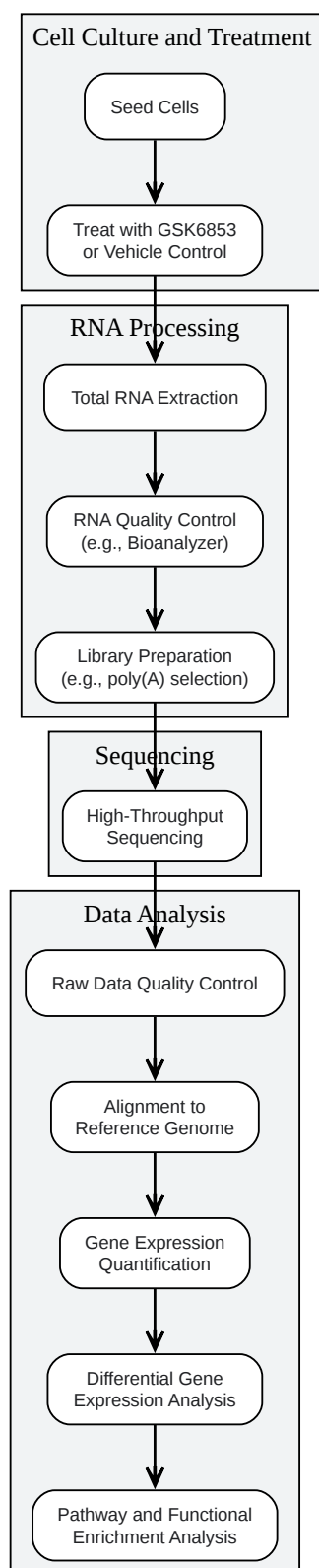
Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete medium.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of **GSK6853** in complete medium. The final DMSO concentration should be kept below 0.1%.
- Remove the medium from the wells and add 100 μ L of the **GSK6853** dilutions (or vehicle control) to the respective wells.

- Incubate for the desired time points (e.g., 24, 48, 72 hours).
- Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Gene Expression Analysis by RNA Sequencing (RNA-seq)

This protocol provides a general workflow for analyzing global transcriptomic changes induced by **GSK6853**.



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Caption: Workflow for analyzing gene expression changes induced by **GSK6853** using RNA sequencing.

Materials:

- Cells treated with **GSK6853** and vehicle control (from Protocol 1 or similar)
- RNA extraction kit (e.g., RNeasy Kit, Qiagen)
- DNase I
- RNA quantification instrument (e.g., NanoDrop, Qubit)
- RNA quality assessment instrument (e.g., Agilent Bioanalyzer)
- RNA sequencing library preparation kit
- High-throughput sequencer

Procedure:

A. Cell Treatment and RNA Extraction:

- Culture and treat cells with the desired concentration of **GSK6853** and vehicle control for the appropriate duration.
- Harvest cells and perform total RNA extraction according to the manufacturer's protocol of the chosen kit.
- Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
- Elute the RNA in nuclease-free water.

B. RNA Quality Control and Quantification:

- Quantify the extracted RNA using a spectrophotometer or fluorometer.

- Assess the integrity of the RNA by running an aliquot on an Agilent Bioanalyzer or similar instrument. High-quality RNA should have an RNA Integrity Number (RIN) of >8.

C. Library Preparation and Sequencing:

- Proceed with a library preparation protocol suitable for your sequencing platform (e.g., Illumina). This typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription, adapter ligation, and PCR amplification.
- Perform quality control on the prepared libraries.
- Sequence the libraries on a high-throughput sequencer to generate sufficient read depth for differential expression analysis.

D. Bioinformatic Analysis:

- Perform quality control on the raw sequencing reads.
- Align the reads to a reference genome.
- Quantify gene expression levels.
- Perform differential gene expression analysis between **GSK6853**-treated and vehicle-treated samples.
- Conduct pathway and functional enrichment analysis (e.g., Gene Ontology, KEGG) on the differentially expressed genes to identify significantly affected biological processes and signaling pathways.

Protocol 3: Western Blotting for Validation of Target Gene Expression

This protocol can be used to validate the changes in protein expression of key genes identified from the RNA-seq data, such as CCNA2, and signaling proteins like JAK2 and STAT3.^{[5][6][7]}

Materials:

- Cells treated with **GSK6853** and vehicle control

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against proteins of interest (e.g., anti-CCNA2, anti-phospho-STAT3, anti-STAT3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the treated cells and quantify the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.

- Quantify the band intensities and normalize to a loading control (e.g., β -actin).

Conclusion

GSK6853 is a powerful and specific tool for investigating the role of the BRPF1 bromodomain in gene regulation. The protocols outlined in this document provide a framework for researchers to explore the effects of BRPF1 inhibition on gene expression in their systems of interest. By combining cellular proliferation assays with global transcriptomic analysis and subsequent validation, a comprehensive understanding of the biological consequences of targeting the BRPF1 bromodomain can be achieved, potentially uncovering new avenues for therapeutic development.

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